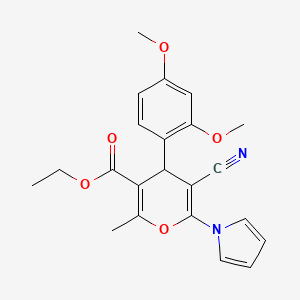
ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound that features a pyran ring fused with a pyrrole ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, pyrrole, and ethyl acetoacetate.
Formation of Pyran Ring: The initial step involves the condensation of ethyl acetoacetate with the substituted benzaldehyde under basic conditions to form the pyran ring.
Introduction of Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving the intermediate formed in the previous step.
Addition of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction of the cyano group yields the corresponding amine.
Substitution: Substitution on the aromatic ring can yield various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for biological imaging and diagnostics.
Medicine
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyano group and ester functional group play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate: Lacks the pyrrole ring, making it less versatile in reactions.
Ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-6-(1H-indol-1-yl)-4H-pyran-3-carboxylate: Contains an indole ring instead of a pyrrole ring, which can lead to different biological activities.
Uniqueness
The presence of both the pyrrole and pyran rings, along with the cyano and ester functional groups, makes ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate unique
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-5-28-22(25)19-14(2)29-21(24-10-6-7-11-24)17(13-23)20(19)16-9-8-15(26-3)12-18(16)27-4/h6-12,20H,5H2,1-4H3 |
InChI Key |
QDDIULHQNCBIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C=C2)OC)OC)C#N)N3C=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















